AZD1979

説明

an antagonist of melanin concentrating hormone receptor 1; structure in first source

Structure

3D Structure

特性

IUPAC Name |

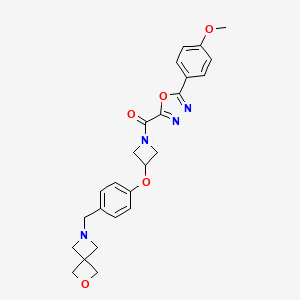

[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKPIQPFRAPEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106011 |

Source

|

| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254035-84-1 |

Source

|

| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-1979 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1979 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Nervous System Mechanism of Action of AZD1979: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS). MCH, an orexigenic neuropeptide, plays a significant role in the regulation of energy homeostasis, and its effects are mediated through MCHR1 in rodents. In humans and other species like dogs, a second MCH receptor, MCHR2, is also present. AZD1979 has been investigated as a potential therapeutic agent for obesity due to its ability to cross the blood-brain barrier and modulate key CNS pathways involved in appetite and energy expenditure. This technical guide provides an in-depth overview of the mechanism of action of AZD1979 in the central nervous system, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Core Mechanism of Action in the CNS

AZD1979 exerts its effects by binding to and inhibiting MCHR1 in the brain.[1][2] This antagonism blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. The specificity of AZD1979 for MCHR1 has been demonstrated in studies where the compound had no effect on food intake or body weight in mice lacking the MCHR1 gene (Mchr1 knockout mice).[1] The primary consequences of MCHR1 blockade by AZD1979 in the CNS are a reduction in food intake and a preservation of energy expenditure, leading to a decrease in body weight.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of AZD1979 with MCHR1 and its in vivo effects.

Table 1: In Vitro Binding Affinity and Potency of AZD1979

| Parameter | Species | Value | Reference |

| MCHR1 Binding Affinity (Ki) | Human/Mouse | ~12 nM | [2] |

| MCHR1 Functional Antagonism (IC50, GTPγS) | Human | ~12 nM | [2] |

| MCHR2 Functional Activity (IC50, Ca2+ FLIPR) | Human | > 40 µM | [2] |

Table 2: In Vivo Effects of AZD1979 in Diet-Induced Obese (DIO) Mice

| Dose (p.o., twice daily) | Average Trough Plasma Concentration (µM) | Average Trough Brain MCHR1 Occupancy (%) | Change in Body Weight | Change in Body Fat Mass |

| 20 µmol/kg | 0.13 | 46 | Dose-dependent decrease | Decreased |

| 40 µmol/kg | 0.32 | 68 | Dose-dependent decrease | Decreased |

| 60 µmol/kg | 1.4 | 91 | Dose-dependent decrease | Decreased |

Data from a repeat dose study in female DIO mice.[1]

Table 3: In Vivo Effects of AZD1979 in Beagle Dogs

| Dose (p.o., once daily) | AUC (µM*h) | Cmax (µM) | Change in Body Weight |

| 22 µmol/kg | 7.5 | 1.2 | Dose-dependent decrease |

| 65 µmol/kg | 30 | 3.9 | Dose-dependent decrease |

| 216 µmol/kg | 87 | 7.5 | Dose-dependent decrease |

Data from a 28-day general toxicology study in lean beagle dogs.[1]

Signaling Pathways

MCHR1 is a G-protein coupled receptor that primarily couples to Gi/o and Gq proteins.[3][4] Antagonism of MCHR1 by AZD1979 inhibits these downstream signaling pathways.

Experimental Protocols

Ex Vivo Brain MCHR1 Receptor Occupancy Assay

This protocol outlines the key steps for determining the receptor occupancy of AZD1979 in the brain.

Detailed Method:

-

Animal Dosing: Diet-induced obese (DIO) mice are orally administered with vehicle or varying doses of AZD1979.[1]

-

Brain Collection: At predetermined time points after dosing, animals are euthanized, and their brains are rapidly dissected and frozen on dry ice.[1]

-

Cryosectioning: Coronal brain sections (20 µm) are cut from the caudate putamen, a region with high MCHR1 expression, using a cryostat at -15°C.[1] The sections are then thaw-mounted onto microscope slides.[1]

-

Radioligand Incubation: Brain sections are incubated with a specific MCHR1 radioligand to label the available receptors.

-

Washing: Non-specific binding is removed by washing the sections in buffer.

-

Autoradiography: The slides are apposed to a phosphor imaging plate or autoradiographic film to detect the radioactive signal.

-

Quantification: The density of the signal is quantified using image analysis software. Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in the brains of AZD1979-treated animals compared to vehicle-treated controls.

In Vivo Efficacy Studies in DIO Mice

This protocol describes the general workflow for assessing the effect of AZD1979 on body weight and food intake in a diet-induced obesity model.

References

- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AZD1979 in Energy Expenditure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3][4][5] Preclinical studies have demonstrated its efficacy in promoting weight loss through a dual mechanism of action: reduction of food intake and preservation of energy expenditure.[1][2][3][4] This technical guide provides a comprehensive overview of the role of AZD1979 in energy expenditure, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction: The Melanin-Concentrating Hormone System and Energy Homeostasis

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance. It is primarily produced in the lateral hypothalamus and zona incerta. MCH exerts its effects by binding to its G-protein coupled receptor, MCHR1. Activation of MCHR1 is known to be orexigenic, meaning it stimulates food intake and promotes weight gain. Consequently, antagonism of MCHR1 has emerged as a promising therapeutic strategy for the treatment of obesity.

AZD1979 was developed as a potent and selective MCHR1 antagonist.[1][6] It has been shown to effectively cross the blood-brain barrier and bind to MCHR1 in the central nervous system, leading to a reduction in body weight in preclinical models.[1][2][3] A key finding from these studies is that the weight loss induced by AZD1979 is not solely attributable to decreased caloric intake but also involves a significant contribution from increased energy expenditure.[1][2][3][4]

Mechanism of Action of AZD1979

AZD1979 functions by competitively blocking the binding of endogenous MCH to the MCHR1. This antagonism inhibits the downstream signaling cascade that normally promotes energy storage and reduces energy expenditure. The specificity of AZD1979 for MCHR1 has been confirmed in studies using Mchr1 knockout (KO) mice, where the compound showed no effect on food intake or body weight.[1][2][3]

Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon binding of MCH, the receptor activates downstream signaling pathways that ultimately influence neuronal activity and energy homeostasis. The antagonism by AZD1979 blocks this activation.

Quantitative Data from Preclinical Studies

The effects of AZD1979 on energy expenditure have been quantified in various preclinical models. The data presented below is a summary of key findings from studies in diet-induced obese (DIO) mice and beagle dogs.

Table 1: In Vitro and In Vivo Potency of AZD1979

| Parameter | Value | Species | Assay | Reference |

| IC50 | ~12 nM | Not Specified | MCHR1 Antagonism | [4] |

| Ki (Binding) | 12.1 nM | Not Specified | MCHR1 Binding | [5] |

| Ki (GTPγS) | 5.1 nM | Not Specified | MCHR1 Functional | [5] |

Table 2: Effects of AZD1979 on Body Weight and Energy Expenditure in DIO Mice

| Treatment Group | Dose | Duration | Change in Body Weight | Change in Food Intake | Change in Energy Expenditure | Reference |

| Vehicle | - | 21 days | - | - | - | [1] |

| AZD1979 | 20 µmol/kg (p.o., twice daily) | 21 days | Dose-dependent reduction | Initial decrease | Preserved/Increased | [1] |

| AZD1979 | 40 µmol/kg (p.o., twice daily) | 21 days | Dose-dependent reduction | Initial decrease | Preserved/Increased | [1] |

| AZD1979 | 60 µmol/kg (p.o., twice daily) | 21 days | Dose-dependent reduction | Initial decrease | Preserved/Increased | [1] |

| Pair-fed Vehicle | - | - | Less reduction than AZD1979 group | Matched to AZD1979 group | - | [1] |

Table 3: Effects of AZD1979 on Body Weight in Beagle Dogs

| Treatment Group | Dose | Duration | Change in Body Weight | Reference |

| Vehicle | - | Not Specified | - | [1] |

| AZD1979 | Not Specified | Not Specified | Dose-dependent reduction | [1] |

Experimental Protocols

The findings regarding AZD1979's impact on energy expenditure are supported by a series of well-defined experimental protocols.

Diet-Induced Obesity (DIO) Mouse Model

-

Animals: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

-

Treatment: AZD1979 or vehicle is administered orally, often twice daily.

-

Measurements: Body weight, food intake, and body composition are monitored regularly.

Indirect Calorimetry

This technique is used to measure energy expenditure.

-

Apparatus: Mice are housed individually in metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS).

-

Acclimation: Animals are acclimated to the cages for a period before data collection begins.

-

Measurements: Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and locomotor activity are continuously monitored.

-

Data Analysis: Energy expenditure is calculated from VO2 and VCO2 data.

Pair-Feeding Studies

Pair-feeding studies are crucial to disentangle the effects of reduced food intake from a direct effect on energy expenditure.

-

Study Arms:

-

Group 1 (Ad libitum fed): Receives vehicle and has free access to food.

-

Group 2 (AZD1979 treated): Receives AZD1979 and has free access to food.

-

Group 3 (Pair-fed): Receives vehicle and is given the same amount of food consumed by the AZD1979-treated group on the previous day.

-

-

Outcome: If the AZD1979-treated group loses more weight than the pair-fed group, it indicates that the drug has an effect on energy expenditure independent of its effect on food intake.[1]

Experimental Workflow

The Potential Role of Brown Adipose Tissue (BAT)

While the initial studies on AZD1979 did not extensively investigate the role of brown adipose tissue (BAT), the discovery of MCHR1 expression in both rodent and human BAT opens up a plausible mechanism for the observed increase in energy expenditure.[7] BAT is a specialized tissue responsible for non-shivering thermogenesis, a process that dissipates energy as heat. Activation of BAT is a known mechanism for increasing energy expenditure. The presence of MCHR1 in BAT suggests that AZD1979 could potentially disinhibit sympathetic outflow to BAT or act directly on brown adipocytes to increase thermogenesis. Further research is warranted to elucidate the precise role of BAT in the metabolic effects of AZD1979.

Conclusion

AZD1979 is a potent MCHR1 antagonist that effectively reduces body weight in preclinical models. Its mechanism of action is twofold: it suppresses food intake and preserves or increases energy expenditure. The effect on energy expenditure has been demonstrated through indirect calorimetry and pair-feeding studies. The discovery of MCHR1 in brown adipose tissue suggests a potential avenue through which AZD1979 may mediate its effects on energy expenditure. These findings underscore the therapeutic potential of MCHR1 antagonism for the treatment of obesity and highlight the importance of considering both energy intake and expenditure in the development of anti-obesity drugs.

References

- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gup.ub.gu.se [gup.ub.gu.se]

- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of melanin-concentrating hormone receptor 1 in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD1979: A Technical Guide on its Role in Food Intake Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD1979, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It details the compound's mechanism of action, its effects on food intake and energy homeostasis, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of obesity, metabolism, and drug development.

Core Mechanism of Action

AZD1979 exerts its effects by competitively binding to and blocking the MCHR1 in the central nervous system (CNS).[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide known to be an orexigen, meaning it stimulates appetite.[2][3] By antagonizing the MCHR1, AZD1979 effectively inhibits the downstream signaling pathways that promote food intake. This leads to a reduction in appetite and subsequent weight loss.[1][2][4] Furthermore, AZD1979 has been shown to prevent the adaptive decrease in energy expenditure that typically accompanies weight loss, contributing to a more sustained reduction in body weight.[1][2][4]

Signaling Pathway of MCHR1 and its Antagonism by AZD1979

Quantitative Effects on Food Intake and Body Weight

Studies in diet-induced obese (DIO) mice and dogs have demonstrated the efficacy of AZD1979 in reducing food intake and body weight. The initial phase of weight loss is primarily driven by a decrease in food consumption, which is later supplemented by the preservation of energy expenditure.[1][2][4]

Table 1: Effects of AZD1979 in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Dosage | Duration | Observation |

| Body Weight | AZD1979 | Dose-dependent | Chronic | Significant reduction in body weight compared to vehicle.[2][4] |

| Food Intake | AZD1979 | 30 mg/kg p.o. | 3 days | Significant reduction in cumulative food intake.[3] |

| Energy Expenditure | AZD1979 | Not specified | Chronic | Prevention of the adaptive reduction in energy expenditure.[1][2][4] |

| Specificity | AZD1979 in Mchr1 KO mice | Not specified | Chronic | No effect on food intake or body weight.[1][2][4] |

Table 2: Effects of AZD1979 in Dogs

| Parameter | Treatment Group | Dosage | Observation |

| Body Weight | AZD1979 | Dose-dependent | Dose-dependent reduction in body weight.[1][2][4] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the effects of AZD1979.

Animal Models and Husbandry

-

Diet-Induced Obese (DIO) Mice: Wild-type mice are fed a high-fat diet for an extended period to induce obesity.[2][4] Mchr1 knockout (KO) mice on a similar diet serve as a negative control to demonstrate the specificity of AZD1979 for the MCH1 receptor.[2][3][4]

-

Dogs: Beagle dogs are often used as a non-rodent model as they, like humans, express both MCH receptor isoforms.[1][2]

Drug Administration

-

Route of Administration: AZD1979 is typically administered orally (p.o.).[3]

-

Vehicle: The control group receives a vehicle solution, such as 0.5% methylcellulose in water.[3]

Measurement of Food Intake and Body Weight

-

Food Intake: Cumulative food intake is measured daily by weighing the remaining food pellets.

-

Body Weight: Body weight is recorded at regular intervals throughout the study period.

Indirect Calorimetry

Indirect calorimetry is used to assess energy expenditure. Mice are individually housed in metabolic chambers, and oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured to calculate the respiratory exchange ratio (RER) and total energy expenditure.

Pair-Feeding Studies

To distinguish the effects of AZD1979 on energy expenditure from those on food intake, pair-feeding studies are conducted. In these experiments, a control group of mice is given the same amount of food as that consumed by the AZD1979-treated group. This allows for the direct comparison of body weight changes independent of caloric intake.[2][4]

Experimental Workflow for Preclinical Evaluation of AZD1979

Conclusion

AZD1979 is a potent MCH1 receptor antagonist that effectively reduces food intake and body weight in preclinical models of obesity. Its dual mechanism of action, involving both the suppression of appetite and the maintenance of energy expenditure, makes it a promising candidate for the treatment of obesity and its associated metabolic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of MCH1 receptor antagonists and their therapeutic potential.

References

- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gup.ub.gu.se [gup.ub.gu.se]

Preclinical Profile of AZD1979: A Novel MCHR1 Antagonist for Obesity Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain.[1] MCHR1 plays a crucial role in the regulation of energy homeostasis, making it a compelling target for the development of anti-obesity therapeutics. Preclinical studies in various animal models have demonstrated the potential of AZD1979 to reduce body weight and improve metabolic parameters. This technical guide provides a comprehensive overview of the preclinical data on AZD1979, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

AZD1979 exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to MCHR1.[1] This antagonism disrupts the downstream signaling cascades that promote food intake and reduce energy expenditure. The initial weight loss mediated by AZD1979 is primarily driven by a decrease in food intake, with a subsequent contribution from the preservation of energy expenditure.[1][2]

MCHR1 Signaling Pathway

The binding of MCH to its receptor, MCHR1, initiates a cascade of intracellular signaling events. MCHR1 can couple to different G-proteins, primarily Gαi and Gαq, leading to the modulation of distinct downstream pathways. The antagonism of this pathway by AZD1979 is central to its therapeutic effect.

Caption: MCHR1 Signaling Pathway Antagonized by AZD1979.

Quantitative Preclinical Data

The efficacy of AZD1979 has been evaluated in diet-induced obese (DIO) mice and beagle dogs. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect of AZD1979 on Body Weight and Food Intake in DIO Mice [1]

| Parameter | Vehicle | AZD1979 (60 μmol·kg⁻¹ twice daily) |

| Body Weight Change (%) | ||

| Day 20 (Female) | +2.5% | -8.5% |

| Day 20 (Male) | +3.0% | -7.0% |

| Cumulative Food Intake (g) | ||

| Day 20 (Female) | ~60 g | ~45 g |

| Day 20 (Male) | ~65 g | ~50 g |

| *p < 0.05 vs. Vehicle |

Table 2: Effect of AZD1979 on Body Weight in Beagle Dogs (28-Day Study) [2]

| Dose (μmol·kg⁻¹ once daily) | Body Weight Change (%) |

| 0 (Vehicle) | +1.0% |

| 22 | -2.5% |

| 65 | -4.0% |

| 216 | -6.5% |

| p < 0.05 vs. Vehicle |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of AZD1979.

Diet-Induced Obese (DIO) Mouse Model

Objective: To induce an obese phenotype in mice that mimics human obesity driven by a high-fat diet.

Protocol:

-

Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[3]

-

Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD). The HFD typically contains 45-60% of calories from fat.[3][4] A common formulation is Research Diets D12492 (60% kcal from fat).[3]

-

Duration: Mice are maintained on the HFD for a period of 12-16 weeks to develop a stable obese phenotype, characterized by significantly increased body weight and fat mass compared to control mice on a standard diet.[5]

-

Monitoring: Body weight and food intake are monitored weekly throughout the diet-induction period.

Caption: Workflow for Generating a Diet-Induced Obese Mouse Model.

Pair-Feeding Study

Objective: To determine if the effect of a treatment on body weight is independent of its effect on food intake.[6]

Protocol:

-

Animal Model: Diet-induced obese mice are used.

-

Group Allocation: Mice are divided into three groups:

-

Group 1 (Ad libitum): Treated with the experimental compound (e.g., AZD1979) and have free access to food.

-

Group 2 (Pair-fed): Treated with vehicle and given the same amount of food consumed by the ad libitum group on the previous day.

-

Group 3 (Vehicle Control): Treated with vehicle and have free access to food.

-

-

Dosing and Feeding:

-

Group 1 receives the experimental compound daily. Their food intake is measured daily.

-

Group 2 receives the vehicle daily. The amount of food provided is matched to the intake of Group 1 from the preceding 24 hours.

-

Group 3 receives the vehicle daily with ad libitum access to food.

-

-

Measurements: Body weight is measured daily for all groups.

-

Analysis: The body weight changes between the ad libitum treated group and the pair-fed group are compared. If the treated group loses more weight than the pair-fed group, it suggests the compound also affects energy expenditure.[6]

Caption: Logical Flow of a Pair-Feeding Experiment.

Indirect Calorimetry

Objective: To measure energy expenditure and fuel utilization by quantifying oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[7][8]

Protocol:

-

Apparatus: Mice are individually housed in metabolic cages (e.g., Columbus Instruments CLAMS) equipped for continuous monitoring of gas exchange.[1]

-

Acclimatization: Mice are acclimated to the metabolic cages for at least 24-48 hours before data collection to minimize stress-induced artifacts.

-

Data Collection: VO₂ and VCO₂ are measured at regular intervals (e.g., every 15-30 minutes) over a 24-48 hour period. Locomotor activity is also simultaneously recorded.

-

Calculations:

-

Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO₂ to VO₂. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.

-

Energy Expenditure (EE): Calculated from VO₂ and VCO₂ data using the Weir equation or a similar formula.[9]

-

-

Analysis: Energy expenditure is often normalized to body weight or lean body mass. The data is analyzed to compare the effects of the treatment on total energy expenditure, as well as energy expenditure during light and dark cycles.

Caption: Experimental Workflow for Indirect Calorimetry in Mice.

Conclusion

The preclinical data for AZD1979 strongly support its potential as an anti-obesity agent. Its mechanism of action, centered on the antagonism of the MCHR1 receptor, leads to a reduction in body weight through a dual effect on decreasing food intake and preserving energy expenditure. The quantitative data from studies in DIO mice and dogs demonstrate a clear dose-dependent efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of MCHR1 antagonists and other novel anti-obesity compounds. Further research will be crucial to fully elucidate the therapeutic potential of this class of drugs in a clinical setting.

References

- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. Diet-induced obesity murine model [protocols.io]

- 6. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 8. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

AZD1979: A Selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD1979, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of MCHR1 and the therapeutic potential of its antagonists. This document details the mechanism of action of MCHR1, the pharmacological profile of AZD1979, and the experimental methodologies used for its characterization.

Introduction to the MCH System

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep.[1] In mammals, MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. While rodents express only MCHR1, humans, dogs, and other non-human primates express both receptors.[2][3] The MCH system, particularly MCHR1, has emerged as a significant target for the development of therapeutics for obesity and other metabolic disorders, as well as anxiety and depression.[1][4]

Activation of MCHR1 by its endogenous ligand, MCH, initiates signaling through multiple G protein pathways, primarily Gαi and Gαq.[5][6] This dual signaling capacity allows MCHR1 to modulate a complex array of downstream cellular responses.

MCHR1 Signaling Pathways

MCHR1 activation leads to the engagement of two primary signaling cascades:

-

Gαi-Coupled Pathway : The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is often associated with the regulation of neuronal excitability.[7]

-

Gαq-Coupled Pathway : The Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC), influencing processes like gene transcription and cell proliferation.[7][8]

The antagonism of these pathways by compounds like AZD1979 forms the basis of their therapeutic potential.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacodynamics of AZD1979: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacodynamics of AZD1979, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHr1). AZD1979 was investigated as a potential therapeutic agent for the treatment of obesity. This document summarizes its mechanism of action, target engagement, and its effects on energy homeostasis, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

AZD1979 exerts its pharmacological effects by acting as a competitive antagonist at the MCHr1 in the central nervous system. Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance, with its orexigenic (appetite-stimulating) effects being a key function. By blocking the binding of MCH to its receptor, AZD1979 effectively inhibits the downstream signaling pathways that promote food intake and energy storage. This antagonism leads to a dual effect on body weight: a reduction in food consumption and a preservation of energy expenditure, ultimately resulting in weight loss.[1][2] The specificity of AZD1979 for the MCHr1 has been confirmed in studies using Mchr1 knockout mice, where the compound showed no effect on food intake or body weight.[3]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data obtained from preclinical studies of AZD1979.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Value | Species | Assay Type |

| IC50 | ~12 nM | Not Specified | Not Specified |

| Ki | 5.1 nM | Not Specified | GTPγS binding |

| Ki | 12.1 nM | Not Specified | Radioligand Binding |

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

| Species | Dose | Dosing Regimen | Effect on Body Weight | Effect on Food Intake |

| Mouse (DIO) | 60 μmol·kg⁻¹ | Twice daily, p.o. | Significant reduction | Significant reduction |

Table 3: In Vivo Efficacy in Dogs

| Species | Dose (μmol·kg⁻¹) | Dosing Regimen | Effect on Body Weight |

| Beagle Dog | 22 | Once daily, p.o. for 28 days | Dose-dependent reduction |

| Beagle Dog | 65 | Once daily, p.o. for 28 days | Dose-dependent reduction |

| Beagle Dog | 216 | Once daily, p.o. for 28 days | Dose-dependent reduction |

Signaling Pathways

The binding of MCH to MCHr1, a G protein-coupled receptor, can activate multiple intracellular signaling cascades. AZD1979, by blocking this initial step, prevents the downstream effects. The primary signaling pathways modulated by MCHr1 are depicted below.

References

- 1. Measurements of Food Intake and Pair-Feeding Protocol [bio-protocol.org]

- 2. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AZD1979 on Metabolic Parameters in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic effects of AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist, in rodent models. The document synthesizes key findings on its impact on body weight, composition, food intake, energy expenditure, and glucose homeostasis, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development efforts in the field of obesity and metabolic disorders.

Core Efficacy of AZD1979 in Diet-Induced Obese (DIO) Mice

AZD1979 has demonstrated significant efficacy in reducing body weight and improving metabolic parameters in diet-induced obese (DIO) mice. The primary mechanism of action is the antagonism of the MCH1 receptor, a key regulator of energy balance in the central nervous system.

Dose-Dependent Effects on Body Weight and Composition

Oral administration of AZD1979 to female DIO mice twice daily for 21 days resulted in a dose-dependent reduction in body weight.[1] This weight loss was primarily attributed to a significant decrease in body fat mass, with no significant alteration in lean body mass.[1]

Table 1: Dose-Dependent Effects of AZD1979 on Body Weight and Composition in Female DIO Mice

| Treatment Group (oral, twice daily) | Mean Body Weight Change from Vehicle (%) | Body Fat Mass (g) | Lean Body Mass (g) |

| Vehicle | 0 | 13.5 ± 0.6 | 21.1 ± 0.3 |

| AZD1979 (20 µmol/kg) | -5.8 | 11.1 ± 0.5 | 21.0 ± 0.4 |

| AZD1979 (40 µmol/kg) | -9.2 | 9.8 ± 0.4 | 20.8 ± 0.2 |

| AZD1979 (60 µmol/kg) | -12.5 | 8.7 ± 0.5 | 20.6 ± 0.3 |

Data are presented as mean ± SEM. Body composition was measured at the end of the 21-day treatment period.[1]

Impact on Food Intake and Energy Expenditure

The initial body weight loss induced by AZD1979 is driven by a reduction in food intake.[1][2] However, a key finding is the preservation of energy expenditure, which counteracts the typical adaptive decrease in metabolism seen with weight loss.[1][2] This dual action on both energy intake and expenditure contributes to the robust weight-lowering effect of the compound.

In a study with male DIO mice, a twice-daily oral dose of 60 µmol/kg of AZD1979 for 17 days significantly reduced cumulative food intake compared to vehicle-treated animals.[1] Pair-feeding experiments, where vehicle-treated mice were given the same amount of food as the AZD1979-treated group, demonstrated that the AZD1979 group still lost more weight, confirming an effect on energy expenditure.[1]

Table 2: Effects of AZD1979 and Pair-Feeding on Metabolic Parameters in Male DIO Mice

| Parameter | Vehicle | AZD1979 (60 µmol/kg) | Pair-Fed Vehicle |

| Cumulative Food Intake (g over 17 days) | 65.1 ± 2.1 | 51.3 ± 1.5 | 51.3 ± 0.0 |

| Body Weight Change (g over 17 days) | +1.9 ± 0.5 | -5.8 ± 0.4 | -3.1 ± 0.3 |

| Terminal Body Fat Mass (g) | 16.2 ± 0.8 | 10.1 ± 0.5* | 12.9 ± 0.6 |

| Terminal Lean Mass (g) | 25.9 ± 0.3 | 24.9 ± 0.2 | 25.1 ± 0.3 |

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.[1]

Improvements in Glucose Homeostasis

AZD1979 treatment also leads to improvements in insulin sensitivity. In DIO mice, the compound lowered plasma insulin levels and the homeostasis model assessment of insulin resistance (HOMA-IR) index.[1] Furthermore, in lean mice on a high-fat diet, AZD1979 prevented the development of glucose intolerance.[1]

Experimental Methodologies

This section details the key experimental protocols utilized in the cited studies to evaluate the metabolic effects of AZD1979 in rodents.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Strain: C57BL/6J or C57BL/6N mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[3][4]

-

Age: Mice are typically started on the high-fat diet at 6-8 weeks of age.[3][4]

-

Diet: A high-fat diet with 45% to 60% of kilocalories derived from fat is administered ad libitum for a period of 12-19 weeks to induce obesity.[1][5][6] The control group is fed a standard chow or a low-fat diet with a matched composition (e.g., 10% kcal from fat).[6][7]

-

Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[3]

-

Confirmation of Obesity: A significant increase in body weight (typically 20-30% more than control mice) and increased adiposity confirm the obese phenotype.[6]

Drug Administration

-

Compound: AZD1979 is administered orally (p.o.) via gavage.

-

Vehicle: While not explicitly stated in the primary study, a common vehicle for oral administration of similar compounds in rodents is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) or a mixture of Tween 80 and water.

-

Dosing Regimen: Dosing is typically performed twice daily for chronic studies.[1]

Indirect Calorimetry

-

Purpose: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

-

Apparatus: An open-circuit indirect calorimetry system (e.g., Columbus Instruments CLAMS or similar) is used.[1][8]

-

Acclimatization: Mice are individually housed in the calorimetry chambers for at least 24 hours to acclimate before data collection begins.[8][9]

-

Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured at regular intervals.[8]

-

Calculations:

-

Respiratory Exchange Ratio (RER): RER = VCO2 / VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.

-

Energy Expenditure (EE): Calculated using the Weir equation or a simplified version: EE (kcal/hr) = (3.815 + 1.232 * RER) * VO2.[1]

-

-

Data Analysis: Energy expenditure is often normalized to body weight or lean body mass.

Body Composition Analysis

-

Method: Dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) is used to determine fat mass and lean mass.[9]

Signaling Pathways and Experimental Workflows

MCH1 Receptor Signaling Pathway

AZD1979 exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to its receptor, MCH1R. This G protein-coupled receptor is primarily coupled to Gαi and Gαq proteins.[10] Antagonism of MCH1R in hypothalamic neurons is believed to disinhibit pathways that suppress food intake and promote energy expenditure.

Caption: MCH1R signaling pathway and the antagonistic action of AZD1979.

Experimental Workflow for Evaluating AZD1979 in DIO Mice

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a compound like AZD1979 in a diet-induced obesity model.

Caption: A typical experimental workflow for evaluating AZD1979 in DIO mice.

Conclusion

AZD1979 demonstrates a robust anti-obesity effect in rodent models, driven by a dual mechanism of reducing food intake and preserving energy expenditure. Its efficacy in decreasing fat mass and improving glucose homeostasis highlights the therapeutic potential of MCH1R antagonism for the treatment of obesity and related metabolic disorders. The detailed methodologies and pathway analyses provided in this guide serve as a valuable resource for researchers aiming to further investigate this compound and the broader role of the MCH system in energy balance.

References

- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gup.ub.gu.se [gup.ub.gu.se]

- 3. Diet-induced obesity murine model [protocols.io]

- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eptrading.co.jp [eptrading.co.jp]

- 8. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 9. Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of AZD1979: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis. Developed as a potential therapeutic agent for obesity, AZD1979 emerged from a lead optimization program focused on enhancing physicochemical properties to ensure central nervous system (CNS) exposure while minimizing off-target effects. Preclinical studies in diet-induced obese (DIO) mice and beagle dogs demonstrated that AZD1979 effectively reduces body weight by decreasing food intake and preserving energy expenditure. Despite promising preclinical data, the clinical development of AZD1979 was halted during Phase 1 trials. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of AZD1979, including detailed experimental protocols and a summary of key quantitative data.

Introduction

The Melanin-concentrating hormone (MCH) system is a key regulator of feeding behavior and energy balance. MCH, a neuropeptide, exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2.[1][2][3] MCHR1 is the primary receptor in mammals and is predominantly expressed in the CNS.[2] Antagonism of MCHR1 has been a therapeutic strategy for the treatment of obesity.[1][2][3]

AZD1979 was identified through a drug discovery program aimed at developing a potent and selective MCHR1 antagonist with favorable pharmacokinetic properties for CNS penetration.[4][5][6] The lead optimization process focused on reducing lipophilicity and mitigating off-target activities, such as interactions with the hERG channel.[4][5][7] This effort led to the discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, designated as AZD1979.[4][5]

Mechanism of Action and Signaling Pathway

AZD1979 functions as a competitive antagonist at the MCHR1. The MCHR1 is known to couple to Gi, Go, and Gq proteins.[2] Upon binding of the endogenous agonist, MCH, the receptor activates these G proteins, initiating downstream signaling cascades that ultimately lead to an increase in appetite (orexigenic effect). AZD1979 blocks the binding of MCH to MCHR1, thereby inhibiting this signaling pathway and reducing food intake.

Preclinical Pharmacology

The efficacy of AZD1979 was evaluated in several preclinical models, primarily in diet-induced obese (DIO) mice and beagle dogs. These studies consistently demonstrated a dose-dependent reduction in body weight.

In Vitro Profile

AZD1979 is a potent antagonist of the human MCHR1, with a pA2 of approximately 7.9. It exhibits high selectivity for MCHR1 over other receptors, including MCHR2.

| Parameter | Value | Species | Assay |

| IC50 | ~12 nM | Human, Mouse | GTPγS Activity Assay |

| Ki | ~12.1 nM | Human | Radioligand Binding Assay |

| Ki (GTPγS) | 5.1 nM | Human | GTPγS Binding Assay |

| MCHR2 Activity | IC50 > 40 µM | Human | Ca2+ FLIPR Assay |

Table 1: In Vitro Potency and Selectivity of AZD1979. [4][8][9]

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

In DIO mice, oral administration of AZD1979 led to a significant and dose-dependent reduction in body weight.[3][6] This effect was primarily due to a decrease in fat mass, with no significant change in lean body mass.[6] The weight loss was attributed to a combination of reduced food intake and the preservation of energy expenditure.[3][6][10]

| Dose (µmol/kg, p.o., twice daily) | Body Weight Change (%) | Fat Mass Change (%) | Food Intake Change (%) |

| 20 | Significant Reduction | Significant Reduction | Reduction |

| 40 | Greater Reduction | Greater Reduction | Greater Reduction |

| 60 | Maximal Reduction | Maximal Reduction | Maximal Reduction |

Table 2: Summary of AZD1979 Efficacy in DIO Mice after 21 Days of Treatment. [6]

In Vivo Efficacy in Dogs

AZD1979 was also evaluated in beagle dogs, a species that, like humans, expresses both MCHR1 and MCHR2.[3][6] A 28-day study with once-daily oral dosing showed a dose-dependent decrease in body weight, confirming the efficacy of MCHR1 antagonism in a non-rodent species with both receptor subtypes.[6]

| Dose (µmol/kg, p.o., once daily) | Body Weight Change (%) |

| 22 | Reduction |

| 65 | Greater Reduction |

| 216 | Maximal Reduction |

Table 3: Effect of AZD1979 on Body Weight in Beagle Dogs after 28 Days. [6]

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

Protocol:

-

Membrane Preparation: Cell membranes expressing recombinant human MCHR1 are prepared and stored at -80°C.

-

Assay Buffer: The assay is conducted in a buffer containing HEPES, NaCl, MgCl₂, and GDP.

-

Incubation: Membranes are incubated with a fixed concentration of MCH (agonist) and varying concentrations of AZD1979 in the presence of [³⁵S]GTPγS.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of AZD1979 that inhibits 50% of the specific binding of [³⁵S]GTPγS (IC₅₀) is calculated.

Ex Vivo Receptor Occupancy Assay

This assay determines the extent to which AZD1979 binds to MCHR1 in the brain after in vivo administration.

References

- 1. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 8. medkoo.com [medkoo.com]

- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AZD1979's chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD1979, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). All data is presented to facilitate further research and development in the field of metabolic diseases.

Chemical Structure and Physicochemical Properties

AZD1979, with the IUPAC name (3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, is a novel small molecule developed as a potential therapeutic agent for obesity.[1] Its lead optimization focused on reducing lipophilicity to improve central nervous system (CNS) exposure and minimize off-target effects.[2]

Table 1: Chemical and Physicochemical Properties of AZD1979

| Property | Value | Reference |

| IUPAC Name | (3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone | [1] |

| CAS Number | 1254035-84-1 | [3][4] |

| Molecular Formula | C₂₅H₂₆N₄O₅ | [3][4] |

| Molecular Weight | 462.50 g/mol | [3][4] |

| SMILES | O=C(C1=NN=C(C2=CC=C(OC)C=C2)O1)N3CC(OC4=CC=C(CN(C5)CC65COC6)C=C4)C3 | [1][3] |

| Appearance | Off-white to light yellow solid | [3] |

| Solubility | Soluble in DMSO, not in water.[1] Formulations include 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL).[3][4] | [1][3][4] |

| Physicochemical Profile | Favorable properties for a CNS indication, including appropriate lipophilicity and excellent permeability with no efflux.[2] | [2] |

Pharmacological Properties

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain and implicated in the regulation of energy homeostasis.[5][6]

Table 2: In Vitro Pharmacological Activity of AZD1979

| Parameter | Value | Description | Reference |

| Target | Melanin-concentrating hormone receptor 1 (MCHR1) | A GPCR involved in regulating energy balance and food intake. | [3][5] |

| IC₅₀ | ~12 nM | Concentration causing 50% inhibition of MCHR1 activity in a human GTPγS assay. | [3][5] |

| Kᵢ | ~12 nM | Binding affinity for the human and mouse MCH1 receptor. | [1][5] |

| Selectivity | IC₅₀ > 40 μM for MCH2 receptor | Demonstrates high selectivity for MCHR1 over MCH2. | [5] |

| Off-Target Activity | hERG IC₅₀ = 22 μM | Low in vitro interaction with the hERG potassium channel. | [5] |

Mechanism of Action

Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide that, upon binding to MCHR1, stimulates food intake and decreases energy expenditure.[5][6] MCHR1 couples to Gᵢ and Gᵩ proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[7] AZD1979 acts as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH. This results in a dual effect on body weight homeostasis: an initial reduction in food intake followed by the preservation of energy expenditure.[5][8]

Below is a diagram illustrating the signaling pathway of MCHR1 and the point of intervention for AZD1979.

In Vivo Efficacy

AZD1979 has demonstrated efficacy in reducing body weight in preclinical animal models of obesity. The effects were shown to be specific to the MCH1 receptor, as the compound had no effect in Mchr1 knockout mice.[5][8]

Table 3: Summary of In Vivo Studies with AZD1979

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | 20, 40, or 60 µmol/kg, p.o., twice daily for 21 days | Dose-dependent reduction in body weight. Improved insulin sensitivity. Initial decrease in food intake, followed by preserved energy expenditure. | [3][5] |

| Mchr1 Knockout (KO) Mice | 60 µmol/kg, p.o., twice daily for 20 days | No effect on food intake or body weight, confirming MCHR1-specific action. | [5] |

| Beagle Dogs | 22, 65, or 216 µmol/kg, p.o., once daily for 28 days | Dose-dependent reduction in body weight. | [5] |

Experimental Protocols

In Vitro [³⁵S]GTPγS Binding Assay (Representative Protocol)

This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.

-

Membrane Preparation : Membranes are prepared from HEK293 cells stably expressing the human MCHR1.

-

Assay Buffer : 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP.

-

Reaction Mixture : In a 96-well plate, incubate cell membranes (5-10 µg protein) with varying concentrations of AZD1979 and a fixed concentration of the agonist MCH for 30 minutes at 30°C.

-

Initiation of Reaction : Add [³⁵S]GTPγS (0.1 nM) to each well to initiate the binding reaction and incubate for an additional 60 minutes at 30°C.

-

Termination and Filtration : Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.

-

Quantification : Dry the filter plates, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis : Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

In Vivo Study in Diet-Induced Obese (DIO) Mice (Workflow)

The following diagram outlines the typical workflow for assessing the efficacy of AZD1979 in a diet-induced obesity mouse model.

Clinical Development

A Phase 1 clinical trial (NCT02072993) was initiated to evaluate the safety, tolerability, and pharmacokinetics of AZD1979 in healthy subjects.[3] However, the trial was terminated due to reaching pre-defined study-stopping criteria related to safety.[9][10]

Conclusion

AZD1979 is a well-characterized, potent, and selective MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity. Its mechanism of action, involving the modulation of both food intake and energy expenditure, makes the MCHR1 pathway an interesting target for anti-obesity therapeutics. While the clinical development of AZD1979 was halted, the extensive preclinical data available provides a valuable resource for researchers in the field of metabolic drug discovery. The information and protocols detailed in this guide are intended to support further investigation into MCHR1 antagonism and the development of novel therapies for obesity and related metabolic disorders.

References

- 1. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]

- 2. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-biolabs.com [creative-biolabs.com]

The Role of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Diet-Induced Obesity and the Therapeutic Potential of AZD1979: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating global prevalence of obesity necessitates the exploration of novel therapeutic targets within the complex neurocircuitry of energy homeostasis. The melanin-concentrating hormone (MCH) system, and specifically its primary receptor in rodents, MCHR1, has emerged as a compelling target. Extensive preclinical data demonstrate that genetic or pharmacological inactivation of MCHR1 confers resistance to diet-induced obesity (DIO). This technical guide provides an in-depth review of the role of MCHR1 in the pathophysiology of DIO, with a particular focus on the preclinical data and therapeutic rationale for the MCHR1 antagonist, AZD1979. We will delve into the intricate signaling pathways of MCHR1, present detailed experimental protocols for key in vivo studies, and offer a comprehensive analysis of the quantitative data from studies investigating MCHR1 knockout mice and the effects of AZD1979.

MCHR1: A Central Regulator of Energy Balance

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta, regions of the brain critically involved in the regulation of feeding behavior and energy metabolism. MCH exerts its orexigenic (appetite-stimulating) effects through two G-protein coupled receptors (GPCRs), MCHR1 and MCHR2. While humans and other species like dogs express both receptors, rodents exclusively express MCHR1, making it a valuable target for preclinical obesity research.

Genetic ablation of the MCHR1 gene in mice results in a lean phenotype characterized by resistance to diet-induced obesity, despite exhibiting hyperphagia (increased food intake). This paradoxical phenotype is attributed to a significant increase in energy expenditure and locomotor activity. These findings underscore the pivotal role of MCHR1 in integrating signals related to energy intake and expenditure.

MCHR1 Signaling Pathways

MCHR1 is a pleiotropically coupled GPCR, engaging with Gi, Go, and Gq proteins upon activation by MCH. This promiscuous coupling initiates multiple downstream signaling cascades that collectively modulate neuronal excitability and function:

-

Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and other cAMP-dependent signaling molecules.

-

Gq Pathway: Engagement of the Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

ERK Activation: Downstream of both Gi/o and Gq activation, MCHR1 signaling converges on the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). ERK is a key mediator of cellular processes such as gene expression and synaptic plasticity.

The intricate signaling network initiated by MCHR1 activation provides multiple avenues for therapeutic intervention.

AZD1979: A Potent MCHR1 Antagonist

AZD1979 is a novel, potent, and selective antagonist of MCHR1. Preclinical studies have demonstrated its efficacy in reducing body weight in animal models of obesity.

Mechanism of Action

AZD1979 exerts its anti-obesity effects by competitively blocking the binding of MCH to MCHR1 in the central nervous system. This antagonism inhibits the downstream signaling cascades that promote food intake and suppress energy expenditure. The specificity of AZD1979 for MCHR1 has been unequivocally demonstrated in studies using MCHR1 knockout mice, where the compound had no effect on food intake or body weight.

In diet-induced obese (DIO) mice, the initial body weight loss mediated by AZD1979 is driven by a reduction in food intake. However, a key differentiator of AZD1979 is its additional effect of preserving energy expenditure, which is often reduced during caloric restriction. This dual mechanism of action suggests a more robust and sustained weight loss potential compared to agents that only target appetite suppression.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies on MCHR1 knockout mice and the MCHR1 antagonist AZD1979.

Phenotype of MCHR1 Knockout (KO) Mice on High-Fat Diet (HFD)

| Parameter | Wild-Type (WT) | MCHR1 KO | % Change | Reference |

| Body Weight (g) | ||||

| Male | ~35-40 g (at 14-15 wks) | ~30-35 g (at 14-15 wks) | ↓ ~12-15% | |

| Female | ~25-30 g (at 14-15 wks) | ~22-26 g (at 14-15 wks) | ↓ ~12% | |

| Fat Mass (g) | ||||

| Male | 9.6 ± 1.2 | 4.7 ± 0.6 | ↓ 51% | |

| Female | 5.8 ± 0.5 | 3.9 ± 0.2 | ↓ 33% | |

| Food Intake (g/kg body weight/day) | ||||

| Male | 78.8 ± 2.6 | 95.3 ± 4.7 | ↑ 21% | |

| Female | 88.4 ± 4.2 | 101.0 ± 2.3 | ↑ 14% | |

| Metabolic Rate | Baseline | ↑ 28% | ↑ 28% |

Effects of AZD1979 in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle | AZD1979 (60 µmol/kg, p.o., twice daily) | % Change | Reference |

| Body Weight Change (%) | Gain | Loss | Significant Reduction | |

| Cumulative Food Intake (g) | Baseline | Reduced | Significant Reduction | |

| Energy Expenditure | Reduced with weight loss | Preserved | Prevents adaptive decrease |

Effects of AZD1979 in Lean Beagle Dogs

| Parameter | Vehicle | AZD1979 (22, 65, or 216 µmol/kg, p.o., once daily for 28 days) | Outcome | Reference |

| Body Weight | Stable | Dose-dependent decrease | Efficacious in a species with both MCHR1 and MCHR2 |

Key Experimental Protocols

Reproducibility and standardization of experimental protocols are paramount in preclinical research. The following sections detail the methodologies for key experiments cited in this guide.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat, high-sugar diet.

Protocol:

-

Animal Selection: Use male C57BL/6J mice, a strain known to be susceptible to DIO, typically starting at 6-8 weeks of age.

-

Housing: House mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet: Provide ad libitum access to a high-fat diet (HFD), typically with 45-60% of calories derived from fat. A common choice is Research Diets D12492 (60% kcal from fat). Control animals receive a standard chow diet (e.g., 10% kcal from fat).

-

Duration: Maintain mice on the HFD for a minimum of 8-12 weeks to develop a robust obese phenotype, characterized by increased body weight, adiposity, and insulin resistance.

-

Monitoring: Record body weight and food intake weekly.

Indirect Calorimetry

Objective: To measure energy expenditure, respiratory exchange ratio (RER), and locomotor activity.

Protocol:

-

System: Utilize an open-circuit indirect calorimetry system (e.g., Columbus Instruments CLAMS or similar).

-

Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection to minimize stress-induced artifacts.

-

Data Collection: Place individual mice in the calorimetric chambers with free access to food and water.

-

Measurements: The system continuously measures oxygen consumption (VO2) and carbon dioxide production (VCO2). RER is calculated as the ratio of VCO2 to VO2, indicating substrate utilization (a value of ~1.0 indicates carbohydrate oxidation, while ~0.7 indicates fat oxidation). Energy expenditure is calculated from VO2 and RER. Locomotor activity is monitored via infrared beams.

-

Duration: Collect data over a 24-48 hour period to capture both light and dark cycle activity.

Food Intake Measurement

Objective: To accurately quantify daily food consumption.

Protocol:

-

Housing: House mice individually for accurate measurement.

-

Manual Weighing:

-

Provide a pre-weighed amount of food in the food hopper.

-

After 24 hours, weigh the remaining food and any spillage.

-

Calculate the net food intake.

-

-

Automated Systems: For higher temporal resolution and reduced labor, use automated food intake monitoring systems that continuously weigh the food hopper.

Methodological & Application

AZD1979 Experimental Protocol for Diet-Induced Obese Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1979 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis. Antagonism of MCHR1 is a therapeutic strategy for the treatment of obesity. AZD1979 has been shown to reduce body weight in diet-induced obese (DIO) mice by affecting both food intake and energy expenditure.[1][2][3][4] These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of AZD1979 in a DIO mouse model.

Key Experiments and Methodologies

Diet-Induced Obesity (DIO) Mouse Model

A robust DIO model is critical for evaluating the anti-obesity effects of AZD1979.

Protocol:

-

Animal Strain: Male C57BL/6J or C57BL/6NRj mice are commonly used due to their susceptibility to diet-induced obesity.[5]

-

Age: Start the high-fat diet at 6-8 weeks of age.

-

Housing: House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Provide a high-fat diet (HFD) ad libitum. A commonly used diet is the D12492 from Research Diets, which provides 60% of its calories from fat. Another option is a diet with 42% kcal from fat.

-

The control group should receive a standard chow diet.

-

-

Duration: Continue the HFD for a minimum of 10-12 weeks, and up to 25 weeks, to establish a clear obese phenotype with metabolic complications such as hyperglycemia and hyperinsulinemia.

-

Monitoring: Monitor body weight and food intake weekly. Obvious weight differences between HFD and control mice should be apparent by 14 weeks of age.

AZD1979 Administration

Protocol:

-

Compound Preparation:

-

Vehicle: Prepare a suspension of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.

-

AZD1979 Formulation: Suspend AZD1979 in the vehicle to the desired concentrations.

-

-

Dosing:

-

Doses: Effective doses in DIO mice are typically 20, 40, and 60 μmol·kg⁻¹ body weight.

-

Route of Administration: Administer orally (p.o.) via gavage.

-

Frequency: Dose twice daily.

-

Duration: The treatment duration is typically 21 days for efficacy studies.

-

-

Acclimation: Prior to the start of the experiment, sham dose the mice with the vehicle for several days to acclimate them to the gavage procedure.

Pair-Feeding Study

This study is essential to differentiate the effects of AZD1979 on energy expenditure from its effects on food intake.

Protocol:

-

Animal Groups:

-

Vehicle ad libitum: Mice receive the vehicle and have free access to the HFD.

-

AZD1979 ad libitum: Mice receive AZD1979 and have free access to the HFD.

-

Vehicle pair-fed: Mice receive the vehicle and are fed the same amount of food consumed by the AZD1979 ad libitum group.

-

-

Procedure:

-

House mice individually for accurate food intake measurement.

-

Measure the food intake of the AZD1979 ad libitum group at regular, short intervals (e.g., every 30 minutes).

-

Provide the measured amount of food to the vehicle pair-fed group at the same intervals.

-

Monitor the body weight of all groups daily.

-

-

Expected Outcome: If the AZD1979-treated group loses more weight than the pair-fed group, it indicates that the compound increases energy expenditure in addition to reducing food intake.

Indirect Calorimetry

Indirect calorimetry is used to assess energy expenditure, respiratory exchange ratio (RER), and locomotor activity.

Protocol:

-

Apparatus: Use a comprehensive laboratory animal monitoring system (CLAMS).

-

Acclimation: Acclimate the mice to the calorimetric cages for at least 24 hours before starting measurements.

-

Measurements:

-

Continuously measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

-

Calculate the Respiratory Exchange Ratio (RER = VCO₂ / VO₂). An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation.

-

Monitor locomotor activity using infrared beams.

-

-

Data Analysis: Analyze the data over a 24-hour period to observe diurnal variations in metabolic parameters.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to evaluate the effect of AZD1979 on glucose homeostasis.

Protocol:

-

Fasting: Fast the mice for 4-6 hours prior to the test.

-

Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting glucose and insulin levels.

-

Glucose Challenge: Administer a 2 g·kg⁻¹ body weight bolus of glucose solution orally via gavage.

-

Time-course Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.

-

Analysis: Measure blood glucose concentrations at each time point. Plasma insulin levels can also be measured from the collected blood samples.

Ex Vivo Brain Receptor Occupancy Assay

This assay determines the extent to which AZD1979 binds to MCHR1 in the central nervous system.

Protocol:

-

Dosing: Administer a single oral dose of AZD1979 to DIO mice.

-

Tissue Collection: At a specified time point post-dosing (e.g., 17 hours), euthanize the mice and rapidly dissect the brains.

-

Sample Preparation: Freeze the brains on dry ice and store them at -80°C.

-

Autoradiography:

-

Cut coronal brain sections (20 μm) from a region rich in MCHR1, such as the caudate putamen.

-

Thaw-mount the sections onto microscope slides.

-

Incubate the sections with a radiolabeled ligand that binds to MCHR1.

-

Wash the sections to remove unbound radioligand.

-

Expose the slides to a phosphor imaging plate or film.

-

-

Analysis: Quantify the displacement of the radioligand by AZD1979 to determine the percentage of receptor occupancy.

Data Presentation

Table 1: Effect of AZD1979 on Body Composition and Metabolic Parameters in DIO Mice

| Treatment Group (μmol·kg⁻¹ twice daily) | Lean Tissue (g) | Fat Tissue (g) | Fasting Glucose (mM) | Fasting Insulin (nM) | HOMA-Index |

| Vehicle | 19.1 ± 0.2 | 27.7 ± 1.7 | 10.0 ± 0.4 | 1.03 ± 0.21 | 9.8 ± 1.8 |

| AZD1979 (20) | N/D | N/D | 8.8 ± 0.4 | 0.57 ± 0.10 | 5.0 ± 1.0 |

| AZD1979 (40) | N/D | N/D | 9.2 ± 0.6 | 0.52 ± 0.10 | 4.6 ± 0.8* |

| AZD1979 (60) | 19.0 ± 0.8 | 19.2 ± 1.5*** | 9.4 ± 0.7 | 0.51 ± 0.07 | 4.9 ± 0.9 |

*Data are presented as mean ± SEM. N/D = Not Determined. Statistical significance vs. vehicle: *p < 0.05, **p < 0.01, **p < 0.001.

Visualizations

MCHR1 Signaling Pathway

References

- 1. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gup.ub.gu.se [gup.ub.gu.se]

- 5. researchgate.net [researchgate.net]

Preparing AZD1979 for In Vivo Efficacy Studies in Obesity Models

Application Note

Introduction